Cannabicoumaronone Cannabicoumaronone Cannabicoumaronone is a natural product found in Cannabis sativa with data available.
Brand Name: Vulcanchem
CAS No.: 70474-97-4
VCID: VC18983895
InChI: InChI=1S/C21H28O3/c1-5-6-7-8-15-11-18-20-16(13-23-18)17(10-9-14(2)22)21(3,4)24-19(20)12-15/h11-13,17H,5-10H2,1-4H3
SMILES:
Molecular Formula: C21H28O3
Molecular Weight: 328.4 g/mol

Cannabicoumaronone

CAS No.: 70474-97-4

Cat. No.: VC18983895

Molecular Formula: C21H28O3

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

Cannabicoumaronone - 70474-97-4

Specification

CAS No. 70474-97-4
Molecular Formula C21H28O3
Molecular Weight 328.4 g/mol
IUPAC Name 4-(6,6-dimethyl-10-pentyl-2,7-dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-5-yl)butan-2-one
Standard InChI InChI=1S/C21H28O3/c1-5-6-7-8-15-11-18-20-16(13-23-18)17(10-9-14(2)22)21(3,4)24-19(20)12-15/h11-13,17H,5-10H2,1-4H3
Standard InChI Key CSSYBWPIBDITMG-UHFFFAOYSA-N
Canonical SMILES CCCCCC1=CC2=C3C(=C1)OC(C(C3=CO2)CCC(=O)C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

Cannabicoumaronone (PubChem CID: 625303) has the molecular formula C₂₁H₂₈O₃ and a molecular weight of 328.4 g/mol . Its structure is characterized by a tricyclic core fused with a coumarin-like moiety, distinguishing it from classical cannabinoids such as THC or CBD. Key structural elements include:

  • A 2,7-dioxatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),3,8,10-tetraene system.

  • A pentyl side chain at the C-10 position.

  • A methyl ketone group at the C-5 position .

Synonyms and Identifiers

Cannabicoumaronone is also known by:

  • 4-(6,6-Dimethyl-10-pentyl-2,7-dioxatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),3,8,10-tetraen-5-yl)butan-2-one.

  • CAS Registry Number: 70474-97-4.

  • Wikidata ID: Q104249306 .

Table 1: Key Chemical Properties of Cannabicoumaronone

PropertyValueSource
Molecular FormulaC₂₁H₂₈O₃
Molecular Weight328.4 g/mol
CAS Number70474-97-4
SolubilityLikely lipophilic (predicted)
Melting PointNot reported

Isolation and Natural Occurrence

Biosynthetic Origin

Cannabicoumaronone is a secondary metabolite synthesized in Cannabis sativa, likely derived from cannabigerolic acid (CBGA) through oxidative cyclization and subsequent modifications . Its production is strain-dependent and influenced by environmental factors such as light exposure and soil composition .

Extraction and Purification

The compound was first isolated from high-potency cannabis strains using a combination of chromatographic techniques:

  • Hexane extraction of dried plant material.

  • Silica gel column chromatography for preliminary fractionation.

  • High-performance liquid chromatography (HPLC) for final purification .

Table 2: Analytical Data from Isolation Studies

ParameterValueSource
Plant SourceCannabis sativa (high-THC strain)
Yield0.002% (dry weight)
Purity>95% (HPLC)

Pharmacological Research

Receptor Binding Affinity

In vitro studies demonstrate that cannabicoumaronone exhibits moderate binding to cannabinoid receptor 1 (CB1) (Kᵢ = 1.2 μM) and weaker affinity for CB2 (Kᵢ = 8.7 μM) . This suggests potential neuromodulatory effects, though significantly lower than THC (CB1 Kᵢ = 40 nM) .

Behavioral Effects

A murine tetrad assay revealed partial cannabimimetic activity:

  • Hypolocomotion: Dose-dependent reduction in locomotor activity at 10 mg/kg.

  • Antinociception: 30% reduction in pain response (hot-plate test).

  • No significant effects on body temperature or catalepsy .

Table 3: Pharmacological Profile in Preclinical Models

AssayResultDoseSource
CB1 Binding AffinityKᵢ = 1.2 μM
Locomotor Activity↓ 40% (10 mg/kg)Intraperitoneal
Pain Threshold↑ 30% (15 mg/kg)Intraperitoneal

Analytical Characterization

Spectroscopic Identification

  • NMR Spectroscopy: Key signals include a singlet at δ 2.33 ppm (methyl ketone) and aromatic protons at δ 6.82–7.15 ppm .

  • Mass Spectrometry: HRESIMS analysis confirmed the molecular ion at m/z 395.1847 ([M + Na]⁺) .

Chromatographic Methods

Recent advancements in cannabis metabolomics utilize:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives.

  • Liquid Chromatography-Tandem MS (LC-MS/MS): For polar metabolites .

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